苯甲酸钯(II)

描述

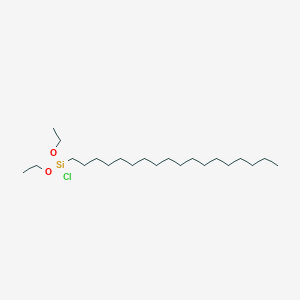

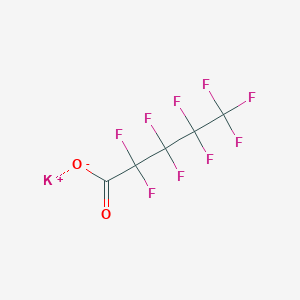

Palladium(II) benzoate is a chemical compound with the linear formula C14H10O4Pd . It is used in various scientific and industrial applications .

Synthesis Analysis

Palladium(II) complexes have been synthesized using a variety of methods. One approach involves the use of palladium nanoparticles, which have shown selective catalytic activity . Another method involves a palladium-catalyzed carbonylation reaction for the synthesis of benzyl benzoates from aryl bromides .

Molecular Structure Analysis

The molecular formula of Palladium(II) benzoate is C14H10O4Pd . The structure of palladium(II) complexes has been studied extensively, with a focus on the effects of substituents on the structure around palladium .

Chemical Reactions Analysis

Palladium(II) complexes are known for their catalytic activity. They are involved in various chemical reactions such as petroleum cracking, selective low oxide, and alkanes oxidation . They also play a role in carbon–carbon bond forming reactions like the Heck reaction and Suzuki coupling .

Physical and Chemical Properties Analysis

Palladium(II) benzoate has a molecular weight of 348.6 g/mol . It is known to have unique properties due to the configuration of its outermost electron shells .

科学研究应用

催化过程和机理

C-O键形成的还原消除

钯(IV)配合物,包括具有苯甲酸根配体的那些,表现出非同寻常的稳定性,并且可以经历C-O键形成的还原消除。这些配合物对于理解与有机合成相关的催化过程非常重要(Dick, Kampf, & Sanford, 2005)。

受阻烯烃的氧化

苯甲酸钯(II)和其他组分的组合催化末端烯烃的氧化,形成线性烯丙基酯。由于其温和的条件和高官能团耐受性,这种方法对于合成和修饰复杂分子非常有价值(Litman, Sharma, & Hartwig, 2017)。

有机钯(IV)化学的发展

有机钯(IV)化学,包括苯甲酸钯(II)配合物,为研究有机金属化学和催化中的机理提供了有价值的体系,特别是在氧化加成和还原消除等反应中(Canty, 1992)。

羰基化反应

钯配合物,包括负载在具有苯甲酸根配体的二氧化硅上的那些,催化羰基化反应,例如将碘苯转化为苯甲酸甲酯。这些催化剂表现出高产率和可回收性,证明了它们在有机合成中的效用(Antebi, Arya, Manzer, & Alper, 2002)。

复杂分子中的合成和应用

好氧氧化催化

当苯甲酸钯(II)与特定的配体结合时,它催化有机化合物中苄位的选择性好氧氧化。该方法对于合成羰基和羧基衍生物非常有效,这在制药和精细化工中至关重要(Urgoitia, Maiztegi, SanMartin, Herrero, & Domínguez, 2015)。

N,N-二甲基苄胺的羰基化

在LiCl的辅助下,钯催化的取代N,N-二甲基苄胺的羰基化允许将这些化合物转化为邻甲基苯甲酸酯。该方法适用于合成复杂的化合物,例如变黄酸(Li, Cai, & Shi, 2010)。

好氧氧化反应的机理

分子氧与苯甲酸根配体参与的钯(II)氢化物的反应,在Pd催化的好氧氧化反应中至关重要。这些反应的机理已经过深入研究,为更有效的催化过程提供了见解(Konnick, Decharin, Popp, & Stahl, 2011)。

离子液体介质中的催化羰基化

苯甲酸钯(II)加速了钯催化的离子液体中芳基卤化物的羰基化,使用醇或NEt2H。该方法的高效率和催化剂的可回收性对于绿色化学和可持续的工业过程非常重要(Mizushima, Hayashi, & Tanaka, 2001)。

作用机制

Target of Action

Palladium(II) benzoate is a complex compound that primarily targets molecular structures within cells. The exact targets can vary depending on the specific application of the compound. For instance, in the context of catalysis, palladium(II) benzoate targets specific organic molecules to facilitate chemical reactions .

Mode of Action

Palladium(II) benzoate interacts with its targets through a process known as coordination chemistry . In the context of catalysis, palladium(II) benzoate can facilitate the ortho alkylation of benzoic acids with alkyl halides . The compound acts as a catalyst, accelerating the reaction without being consumed in the process. The palladium(II) ion in the compound can form bonds with organic molecules, enabling it to influence their chemical behavior .

Biochemical Pathways

The biochemical pathways affected by palladium(II) benzoate are largely dependent on its specific application. In catalysis, the compound can influence a variety of chemical reactions, including the formation of C–H bonds . This can lead to the production of various organic compounds, including γ– and ™– benzolactones .

Pharmacokinetics

Like other palladium compounds, it is expected to have low solubility in water This could potentially impact its bioavailability and distribution within an organism

Result of Action

The molecular and cellular effects of palladium(II) benzoate’s action are largely dependent on its specific application. In the context of catalysis, the compound can facilitate the formation of various organic compounds . In potential anticancer applications, palladium(II) complexes have been shown to induce cell death and affect antioxidant defense mechanisms .

Action Environment

The action, efficacy, and stability of palladium(II) benzoate can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the presence of other chemicals in the reaction mixture . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .

安全和危害

未来方向

Research on palladium(II) complexes is ongoing, with a focus on their potential applications in various fields. For instance, palladium(II) complexes are being explored for their potential anticancer activity . Additionally, the development of efficient catalysts for both Suzuki–Miyaura and Heck cross-coupling reactions is a promising future direction .

属性

IUPAC Name |

palladium(2+);dibenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDNHPPMQMZYJQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3126652.png)

![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)

![4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid](/img/structure/B3126718.png)